(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)10(15)9(7-13)8-14-12(4,5)6/h8,14H,1-6H3/b9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYKUQGFFPJPNS-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC(C)(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of tert-butylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery and other applications.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its reactivity can help elucidate the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the nitrile and tert-butylamino groups may impart biological activity that could be harnessed in drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylamino group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Note: Molecular weight for the target compound is extrapolated from analogs.
Functional and Application Differences
- Electron-Donating vs. Withdrawing Groups: The tert-butyl and dimethoxyphenyl substituents enhance solubility in nonpolar solvents, whereas bromophenyl-thiazole and dithiazolylidene groups introduce polarizability and redox activity.
- Pharmacological Potential: The bromophenyl-thiazole derivative’s structure aligns with bioactive molecules (e.g., kinase inhibitors), unlike the tert-butyl analog, which is more suited for materials science .
- Material Science: The dithiazolylidene compound’s conjugated system may facilitate charge transport in organic electronics, a property less pronounced in the tert-butyl variant .
Research Findings and Challenges
- Steric Effects : The tert-butyl group in the target compound imposes steric hindrance, reducing reaction rates in nucleophilic additions compared to smaller substituents (e.g., 3-ethylpentynyl) .
- Stability : Dithiazolylidene derivatives exhibit thermal instability due to strained sulfur rings, whereas tert-butyl analogs are more robust .
- Synthetic Complexity : Bromophenyl-thiazole derivatives require multi-step syntheses, increasing cost and limiting scalability compared to simpler amines .
Biological Activity
The compound (2Z)-2-[(tert-butylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile, also known as a derivative of 4,4-dimethyl-3-oxopentanenitrile, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C₉H₁₄N₂O
- Molecular Weight: 166.22 g/mol
- CAS Number: 150399-23-8
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering the synthesis of bioactive molecules.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate physiological responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Minimal inhibition |
In vitro assays demonstrated that the compound exhibited varying degrees of antimicrobial activity, with the strongest effects observed against Gram-positive bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- Inhibition of Pro-inflammatory Cytokines : The compound reduced levels of TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS).
- Case Study : A study involving animal models showed a reduction in paw edema when treated with the compound, indicating its potential for treating inflammatory conditions .
Antioxidant Properties
Research indicates that this compound possesses antioxidant capabilities:
- DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against DPPH radicals, suggesting its potential to mitigate oxidative stress .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in 2023 assessed the efficacy of various derivatives of 4,4-dimethyl-3-oxopentanenitrile against common bacterial strains. The results indicated that modifications to the tert-butyl group significantly enhanced antimicrobial potency .
- Inflammation Model : An experimental model utilizing induced arthritis in rats showed that administration of this compound led to a marked decrease in inflammatory markers and improved joint mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
